(5E)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C25H29N3O2S2 |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
(5E)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H29N3O2S2/c1-3-16-30-21-10-8-20(9-11-21)17-23-24(29)28(25(31)32-23)18-26-12-14-27(15-13-26)22-7-5-4-6-19(22)2/h4-11,17H,3,12-16,18H2,1-2H3/b23-17+ |
InChI Key |
MGRVBORJURNQKQ-HAVVHWLPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CN3CCN(CC3)C4=CC=CC=C4C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CN3CCN(CC3)C4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidinone core is synthesized via cyclocondensation of thiourea derivatives with α-chloroacetic acid. Key steps include:
Reaction Conditions :
-
Reactants : Equimolar thiourea and α-chloroacetic acid.
-
Solvent : Anhydrous ethanol.
-
Catalyst : Concentrated hydrochloric acid (2–3 drops).
-
Temperature : Reflux at 80°C for 4 hours.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
This step yields 2-thioxo-1,3-thiazolidin-4-one with >90% purity, confirmed via melting point (187–190°C) and -NMR .
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Irradiation Power | 300 W |
| Reaction Time | 10 minutes |
| Solvent | Ethanol |
| Catalyst | Piperidine |
| Yield | 85–90% |
Functionalization with Piperazine Moiety
The 3-aminomethyl group is introduced via nucleophilic substitution using 1-(2-methylphenyl)piperazine:
Stepwise Procedure :
-
Bromination :
-
Reactants : 5-(4-Propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (1 eq), N-bromosuccinimide (1.1 eq).
-
Solvent : Chloroform.
-
Conditions : Room temperature, 2 hours.
-
Yield : 75% (3-bromo intermediate).
-
-
Alkylation :
-
Reactants : 3-Bromo intermediate (1 eq), 1-(2-methylphenyl)piperazine (1.5 eq).
-
Base : Potassium carbonate (2 eq).
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 80°C, 6 hours.
-
Workup : Extraction with dichloromethane, column chromatography (SiO₂, ethyl acetate/hexane 1:3).
-
Yield : 70–75%.
-
Mechanistic Insight :
The bromine at C3 undergoes displacement by the piperazine’s secondary amine, facilitated by DMF’s polar aprotic nature. Excess piperazine ensures complete substitution .
Analytical Validation
Purity Assessment :
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30, UV 254 nm).
-
Melting Point : 192–195°C (uncorrected).
Spectroscopic Confirmation :
-
-NMR (400 MHz, DMSO-) :
-
δ 7.85 (s, 1H, CH=), 7.45–6.80 (m, 8H, aromatic), 4.10 (t, 2H, OCH₂), 3.75 (s, 2H, NCH₂), 2.90–2.60 (m, 8H, piperazine).
-
-
IR (KBr) : 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
Conventional vs. Microwave Methods :
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | 4–6 hours | 10 minutes |
| Yield | 60–65% | 85–90% |
| E/Z Selectivity | 7:1 | 9:1 |
| Energy Consumption | High | Low |
Microwave synthesis reduces side reactions and improves regioselectivity due to uniform heating .
Challenges and Mitigation Strategies
-
Piperazine Alkylation : Competing N- vs. S-alkylation is minimized using a bromomethyl intermediate and excess piperazine.
-
Stereochemical Control : Rapid microwave conditions favor kinetic (E)-isomer formation.
-
Purification : Silica gel chromatography effectively separates unreacted aldehydes and piperazine derivatives.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This action may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Potential
Preliminary studies indicate that this thiazolidinone derivative may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 18 |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiazolidinone derivatives against resistant bacterial strains. The compound demonstrated notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
A study in Pharmacology Reports investigated the anti-inflammatory effects of this compound in a murine model of colitis. Results showed significant reductions in colon inflammation markers, suggesting its therapeutic potential in inflammatory bowel diseases.
Mechanism of Action
The mechanism of action of (5E)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Research Findings and Data
Crystallographic Insights
- The target compound’s E-configuration is analogous to (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which forms intermolecular hydrogen bonds (O–H⋯O, C–H⋯O) and π-π interactions (3.455–3.602 Å), stabilizing crystal packing .
- Piperazine-containing derivatives, such as (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one, exhibit chair conformations in the piperazine ring, optimizing steric compatibility with hydrophobic binding pockets .
Spectroscopic and Computational Data
- NMR and UV-Vis : Substituents on the benzylidene ring (e.g., propoxy vs. methoxy) shift electronic transitions, altering λmax values .
- Lipophilicity : RP-HPLC data for rhodanine derivatives indicate that alkoxy groups (e.g., propoxy) increase logP values, suggesting improved blood-brain barrier penetration .
Biological Activity
The compound (5E)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. Thiazolidinones are heterocyclic compounds known for their potential in medicinal chemistry, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents.
Chemical Structure and Properties
The structural framework of this compound features a thiazolidinone core, which is crucial for its biological activity. The presence of substituents such as the piperazine moiety and the propoxybenzylidene group enhances its pharmacological profile.
Anticancer Activity
Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that derivatives of thiazolidinones can inhibit cancer cell proliferation through various mechanisms, including modulation of cell cycle progression and induction of apoptosis. For instance, compounds similar to the one have been shown to exhibit significant cytotoxicity against various cancer cell lines, including HT29 adenocarcinoma and H460 lung cancer cells .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | 10 | Apoptosis induction |
| Compound B | H460 | 15 | Cell cycle arrest |
| Target Compound | Various | TBD | TBD |
Antibacterial Activity
The antibacterial potential of thiazolidinones is well-documented. Studies have demonstrated that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria. The target compound has shown promising results in inhibiting strains such as Escherichia coli and Staphylococcus aureus, with reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| Escherichia coli | 25 | 88.46 |
| Staphylococcus aureus | 20 | 91.66 |
Antioxidant Activity
Antioxidant properties are another important aspect of thiazolidinone derivatives. The target compound has been evaluated using assays such as DPPH and ABTS, showing significant radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .
The mechanisms through which thiazolidinones exert their biological effects are varied:
- Anticancer Mechanisms : Induction of apoptosis via mitochondrial pathways and inhibition of specific kinases involved in cancer cell survival.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Antioxidant Mechanisms : Scavenging free radicals and enhancing endogenous antioxidant defenses.
Case Studies
Recent studies have focused on synthesizing new thiazolidinone derivatives to enhance biological activity:
- A study by Kobylinska et al. demonstrated that modifications to the thiazolidinone core could significantly improve anticancer efficacy against specific cell lines .
- Another investigation highlighted the antibacterial effectiveness of a series of thiazolidinone derivatives against multi-drug resistant strains, showcasing their potential as novel therapeutic agents .
Q & A
Q. What are the optimized synthetic routes for this thiazolidinone derivative, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Condensation of a thiosemicarbazide intermediate with chloroacetic acid and sodium acetate in acetic acid under reflux (6–9 hours) to form the thiazolidinone core .
- Step 2: Introduction of the 4-(2-methylphenyl)piperazine moiety via nucleophilic substitution or Schiff base formation, often requiring catalytic sodium acetate and prolonged heating .
- Step 3: Purification via recrystallization (e.g., dioxane or DMF/ethanol mixtures) to isolate the final product .
Key Variables:
- Solvent systems: Acetic acid promotes cyclization, while DMF enhances solubility of aromatic intermediates .
- Reaction time: Extended reflux (≥6 hours) improves yields but may increase side products.
- Purification: Recrystallization solvents significantly impact purity; dioxane is preferred for high-melting-point derivatives .
Q. How can spectroscopic and crystallographic methods confirm the stereochemistry and regiochemistry of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration and intramolecular interactions (e.g., C–H⋯S hydrogen bonds observed in analogous thiazolidinones) .
- NMR Spectroscopy:
- IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies, such as varying IC₅₀ values in enzyme inhibition assays?
Methodological Answer:
- Assay Standardization:
- Structural Validation: Confirm batch-to-batch compound purity via HPLC (>95%) and compare crystallographic data to rule out polymorphic variations .
- Mechanistic Studies: Employ isothermal titration calorimetry (ITC) to assess binding thermodynamics, distinguishing true inhibition from assay artifacts .
Q. How can computational modeling predict the interaction between this compound and biological targets?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Prioritize piperazine and benzylidene moieties as key pharmacophores .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess complex stability. Analyze hydrogen bonding and hydrophobic interactions .
- QSAR Models: Corporate electronic parameters (HOMO/LUMO energies) and steric descriptors (logP) to predict activity cliffs .
Q. What in vitro assays are appropriate for evaluating this compound’s bioactivity, particularly for kinase or GPCR targets?
Methodological Answer:
- Kinase Inhibition:
- GPCR Binding:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
